1-Methyl-3-(1-methylpiperidin-4-yl)urea
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Overview
Description
1-Methyl-3-(1-methylpiperidin-4-yl)urea is a chemical compound with the molecular formula C_8H_17N_3O It is a derivative of urea, featuring a piperidine ring substituted with a methyl group
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets to exert their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide variety of biological pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight is 17124 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1-methylpiperidin-4-yl)urea can be synthesized through the reaction of 1-methylpiperidine with isocyanates. The reaction typically involves the following steps:
Formation of the Intermediate: 1-Methylpiperidine is reacted with an appropriate isocyanate under controlled conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(1-methylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-Methyl-3-(1-methylpiperidin-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea: Similar structure but with a phenyl group.
3-Methyl-1-(1-methylpiperidin-4-yl)urea: A closely related compound with slight structural differences.
Uniqueness: 1-Methyl-3-(1-methylpiperidin-4-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-9-8(12)10-7-3-5-11(2)6-4-7/h7H,3-6H2,1-2H3,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHUXUBXKBRDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602197-45-4 |
Source
|
Record name | 3-methyl-1-(1-methylpiperidin-4-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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